4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid
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Overview
Description
3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is a complex organic compound characterized by its multiple hydroxyl and carboxylic acid groups, as well as its extensive aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid typically involves multiple steps, starting with the preparation of the quinquephenyl core. This core is synthesized through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dihydroxy-2,2’,3,3’,5,5’-hexamethylbiphenyl
- 2,2’,3,3’,5,5’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol
Uniqueness
3,3’‘’‘-Dihydroxy-2’,2’‘,2’‘’,5’,5’‘,5’‘’-hexamethyl-[1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is unique due to its extended aromatic structure and multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and organic semiconductors .
Properties
IUPAC Name |
4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O6/c1-19-13-31(21(3)11-29(19)25-7-9-27(37(41)42)35(39)17-25)33-15-24(6)34(16-23(33)5)32-14-20(2)30(12-22(32)4)26-8-10-28(38(43)44)36(40)18-26/h7-18,39-40H,1-6H3,(H,41,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIZQORAMAXYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC(=C(C=C4)C(=O)O)O)C)C)C)C5=CC(=C(C=C5)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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